

A Comprehensive Technical Guide to Chroman-2-ylmethanamine

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Compound of Interest

Compound Name: *Chroman-2-ylmethanamine*

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Abstract

Chroman-2-ylmethanamine, a heterocyclic organic compound, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth overview of its core chemical properties, synthesis, and established biological activities. The document details its potential as a neuroprotective, anticonvulsant, and antioxidant agent, supported by available quantitative data and mechanistic insights. Experimental protocols for relevant assays and visualizations of key signaling pathways are included to facilitate further research and application of this promising molecule.

Chemical and Physical Properties

Chroman-2-ylmethanamine, also known as (3,4-dihydro-2H-chromen-2-yl)methanamine, is characterized by a chroman core with a methanamine substituent at the 2-position. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	3990-59-8	
Molecular Formula	C ₁₀ H ₁₃ NO	
Molecular Weight	163.22 g/mol	
IUPAC Name	(3,4-dihydro-2H-chromen-2-yl)methanamine	
Synonyms	2-Aminomethylchroman, (Chroman-2-yl)methylamine	
Physical Form	Pale-yellow to Yellow-brown Liquid	
Storage Temperature	2-8 °C	

Synthesis of Chroman-2-ylmethanamine

The synthesis of **Chroman-2-ylmethanamine** can be achieved through various synthetic routes, primarily involving the formation of the chroman ring system followed by the introduction of the aminomethyl group.

General Synthetic Approaches

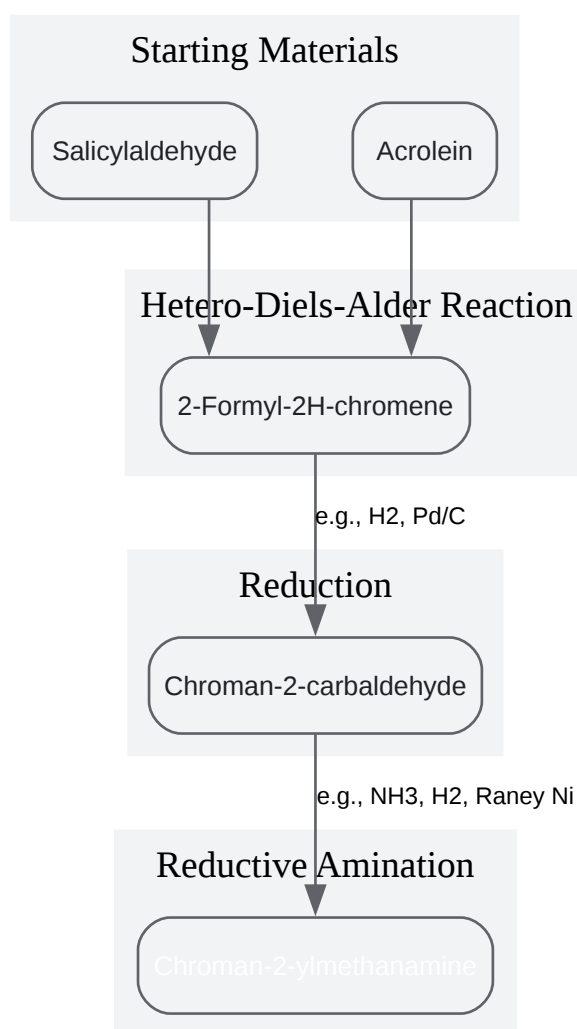
Several strategies have been employed for the synthesis of the chroman scaffold, which is the core of **Chroman-2-ylmethanamine**. These include:

- **Ring Closure Reactions:** Cyclization of appropriate phenolic precursors is a common method to construct the chroman ring.
- **Amination Reactions:** The amine group can be introduced via reductive amination of a corresponding aldehyde or through other amination protocols.^[1]
- **Modification of Chroman Derivatives:** Existing chroman structures can be chemically modified to introduce the methanamine side chain.^[1]

A general workflow for the synthesis of chroman derivatives often involves the reaction of a salicylaldehyde with a suitable reagent to form the heterocyclic ring, which can then be further functionalized.

Illustrative Synthetic Workflow

Below is a conceptual workflow illustrating a potential synthetic pathway to **Chroman-2-ylmethanamine**.



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Caption: Conceptual synthetic workflow for **Chroman-2-ylmethanamine**.

Biological Activities and Therapeutic Potential

Chroman-2-ylmethanamine and its derivatives have demonstrated a range of biological activities, suggesting their potential as therapeutic agents in several disease areas.[1]

Neuroprotective Effects

Derivatives of chroman have shown significant neuroprotective properties. Studies on related compounds indicate that they can protect neuronal cells from excitotoxicity and oxidative stress, which are key pathological mechanisms in neurodegenerative diseases like Alzheimer's disease.[2]

Signaling Pathway: The neuroprotective effects of some chroman derivatives have been linked to the activation of the ERK-CREB signaling pathway.[2] This pathway is crucial for neuronal survival, differentiation, and synaptic plasticity.



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Caption: ERK-CREB signaling pathway in neuroprotection by chroman derivatives.

Anticonvulsant Activity

Several studies have highlighted the potential of chroman derivatives as anticonvulsant agents. [3][4][5] While the exact mechanism for **Chroman-2-ylmethanamine** is not fully elucidated, the chroman scaffold is a recognized pharmacophore in the design of antiepileptic drugs.

Quantitative Data: The anticonvulsant activity of various chroman analogs has been evaluated in animal models. The table below presents data for some active chroman derivatives from a representative study.

Compound	MES Screen (ED ₅₀ mg/kg)	scPTZ Screen (ED ₅₀ mg/kg)	Neurotoxicity (TD ₅₀ mg/kg)	Protective Index (TD ₅₀ /ED ₅₀)	Reference
5j	>100	18.4	>300	>16.3	[3]
5p	68.2	>100	Toxic at 300 mg/kg	-	[3]
Phenytoin	9.5	>100	42.5	4.5	[3]
Carbamazepine	8.8	31.7	68.3	7.8 (MES) / 2.2 (scPTZ)	[3]

MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole Seizure test.

Antioxidant Properties

The chroman ring is structurally related to vitamin E (α -tocopherol), a well-known antioxidant. Consequently, many chroman derivatives exhibit antioxidant activity by scavenging free radicals and protecting against oxidative stress.[\[1\]](#)

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of **Chroman-2-ylmethanamine**.

- Preparation of Reagents:
 - Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM).
 - Prepare a series of dilutions of **Chroman-2-ylmethanamine** in methanol.
 - A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.

- Assay Procedure:
 - In a 96-well plate, add a fixed volume of the DPPH solution to each well.
 - Add an equal volume of the different concentrations of the test compound or standard to the wells.
 - A control well should contain DPPH solution and methanol.
 - Incubate the plate in the dark at room temperature for 30 minutes.
- Data Analysis:
 - Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.
 - Calculate the percentage of radical scavenging activity using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$
 - Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Quantitative Data: While specific IC₅₀ values for **Chroman-2-ylmethanamine** are not readily available in the reviewed literature, data for structurally related 4-hydroxycoumarin derivatives demonstrate the antioxidant potential of this class of compounds.

Compound	DPPH Scavenging IC ₅₀ (µg/mL) at 30 min	DPPH Scavenging IC ₅₀ (µg/mL) at 60 min	Reference
2c	4.9	6.97	[6]
4c	4.72	3.54	[6]
9c	>50	4.79	[6]
Ascorbic Acid	24.17	15.61	[6]
BHT	8.62	6.05	[6]

Conclusion and Future Directions

Chroman-2-ylmethanamine presents a versatile scaffold with significant potential in drug discovery. Its demonstrated neuroprotective, anticonvulsant, and antioxidant properties warrant further investigation. Future research should focus on elucidating the specific mechanisms of action, conducting comprehensive structure-activity relationship (SAR) studies to optimize its therapeutic profile, and performing detailed in vivo efficacy and safety studies. The development of robust and scalable synthetic routes will also be crucial for advancing this promising compound towards clinical applications.

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